molecular formula C23H14Cl4N2O3 B295570 4-{3,5-Dichloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3,5-Dichloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B295570
M. Wt: 508.2 g/mol
InChI Key: CCNLGRNFUMNMJE-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3,5-Dichloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-{3,5-Dichloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes and modulating cellular signaling pathways. It may also have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3,5-Dichloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione have been studied in various in vitro and in vivo models. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to modulate cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. In addition, it has demonstrated anti-inflammatory and analgesic properties in various animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{3,5-Dichloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments include its potential as a drug candidate for various diseases, its ability to inhibit certain enzymes, and its anti-inflammatory and analgesic properties. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 4-{3,5-Dichloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One potential direction is the investigation of its potential as a drug candidate for various diseases, such as cancer and inflammatory disorders. Another direction is the further elucidation of its mechanism of action and potential side effects. Additionally, the development of new synthesis methods and analogs may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 4-{3,5-Dichloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with phenylhydrazine and acetic anhydride to obtain the final compound.

Scientific Research Applications

4-{3,5-Dichloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been studied in various areas of scientific research. It has shown potential in the field of medicine, where it has been studied for its anti-inflammatory and analgesic properties. It has also been studied in the field of biochemistry, where it has been investigated for its ability to inhibit certain enzymes and modulate cellular signaling pathways. In pharmacology, it has been studied for its potential as a drug candidate for various diseases.

properties

Molecular Formula

C23H14Cl4N2O3

Molecular Weight

508.2 g/mol

IUPAC Name

(4E)-4-[[3,5-dichloro-2-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C23H14Cl4N2O3/c24-14-9-13(10-16-22(30)28-29(23(16)31)15-5-2-1-3-6-15)21(20(27)11-14)32-12-17-18(25)7-4-8-19(17)26/h1-11H,12H2,(H,28,30)/b16-10+

InChI Key

CCNLGRNFUMNMJE-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)OCC4=C(C=CC=C4Cl)Cl)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC(=C3OCC4=C(C=CC=C4Cl)Cl)Cl)Cl)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)OCC4=C(C=CC=C4Cl)Cl)C(=O)N2

Origin of Product

United States

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